molecular formula C16H18O3Si B1528119 [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol CAS No. 1244855-75-1

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

Cat. No.: B1528119
CAS No.: 1244855-75-1
M. Wt: 286.4 g/mol
InChI Key: LFJNZNHEUHSDQW-UHFFFAOYSA-N
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Description

[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol is a synthetic organosilicon compound that incorporates a benzodioxole moiety, a structure featured in compounds with various pharmacological activities . This complex molecule is characterized by the fusion of a silyl-linked aromatic system with a benzylic alcohol functional group, making it a valuable intermediate in organic and medicinal chemistry research. Its primary research application lies in its potential as a key building block for the synthesis of more complex molecules. Researchers can utilize the reactivity of the alcohol group for further functionalization, while the organosilicon component may offer unique steric and electronic properties, as well as serve as a protected or masked functionality for subsequent transformations. The benzodioxole group is a known pharmacophore, and its presence suggests potential interest in developing central nervous system (CNS) active agents or other biologically relevant compounds . The structure of this compound can be verified using advanced analytical techniques, including fully assigned 1D and 2D NMR spectroscopy (such as 1H, 13C, COSY, HMQC, and HMBC), which are essential for confirming the identity and purity of research chemicals . This product is intended for use in laboratory research only. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNZNHEUHSDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217572
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
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Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-75-1
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
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Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
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Record name [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
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Preparation Methods

Silylation of Benzodioxole Derivatives

The preparation starts with the silylation of the benzodioxole ring. This is commonly achieved by reacting 1,3-benzodioxole derivatives with chlorodimethylsilane reagents under controlled conditions.

  • Reagents: Chlorodimethylsilane or chlorotrimethylsilane (as a silyl source).
  • Conditions: Typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at low temperatures to moderate heating.
  • Catalysts: Base catalysts like triethylamine or pyridine may be used to scavenge HCl formed during the reaction.

This step yields the dimethylsilyl-substituted benzodioxole intermediate.

Coupling to Phenylmethanol Moiety

The next step involves attaching the silylated benzodioxole to the phenylmethanol unit, which can be achieved via:

  • Lithiation and Nucleophilic Substitution: Lithiation of a bromophenylmethanol derivative followed by reaction with the silylated benzodioxole intermediate.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (such as Suzuki or Hiyama coupling) between silyl-substituted benzodioxole and halogenated phenylmethanol derivatives.

Functional Group Transformations

  • Reduction: If the phenylmethanol is introduced as an aldehyde or ester, reduction with sodium borohydride or lithium aluminum hydride converts it into the hydroxymethyl group.
  • Protection/Deprotection: Hydroxyl groups may be protected during silylation and coupling steps and subsequently deprotected.

Example Preparation Protocol (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1. Silylation 1,3-benzodioxole + chlorodimethylsilane + triethylamine, THF, 0°C to room temp Formation of 2-(dimethylsilyl)-1,3-benzodioxole
2. Lithiation 2-bromobenzyl alcohol + n-butyllithium, -78°C, THF Formation of aryllithium intermediate
3. Coupling Aryllithium + silylated benzodioxole intermediate, -78°C to 0°C Formation of [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
4. Work-up Aqueous quench, extraction, purification by chromatography Isolated pure target compound

Analytical and Purification Techniques

Research Findings and Patents

  • A patent (AU664392B2) related to organosilicon compounds describes preparation methods involving chlorotrimethylsilane and sodium bis(trimethylsilyl)amide reagents, highlighting silylation and organometallic intermediate formation steps relevant to similar compounds.
  • PubChem and chemical databases list the compound with molecular formula C16H18O3Si and molecular weight 286.40 g/mol, confirming the structural details necessary for synthetic planning.
  • Organosilicon compounds with similar silyl groups are commercially available and synthesized using analogous methods, indicating the feasibility of the described synthetic routes.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Silylation Chlorodimethylsilane, base Anhydrous solvent, 0–25°C Formation of silyl intermediate
Aryllithium Formation Bromophenylmethanol, n-BuLi -78°C, THF Generates nucleophilic species
Coupling Reaction Aryllithium + silyl intermediate -78°C to 0°C C–Si bond formation
Reduction (if needed) NaBH4 or LiAlH4 Room temp, protic solvent Hydroxymethyl group formation
Purification Chromatography, distillation Ambient Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and silyl group may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol. However, comparisons can be inferred from related benzodioxol- and silicon-containing compounds:

Benzodioxol Derivatives with Amino-Alcohol Substituents

Example :

  • 2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0): Structure: Benzodioxole ring linked to an ethanolamine group (-NH-CH₂CH₂OH). Properties: Used in organic synthesis and pharmaceutical intermediates. The amino and hydroxyl groups enhance solubility in polar solvents, while the benzodioxole moiety contributes to aromatic stability . Key Difference: Unlike the target compound, this derivative lacks a silicon atom and a phenyl-methanol group, which may reduce steric bulk and alter reactivity.
Silicon-Containing Aromatic Alcohols

Example :

  • [5-(4-Amino-2-bromophenyl)-2-furyl]methanol (from ): Structure: Furyl-methanol group attached to a brominated phenyl ring with an amino substituent. Properties: Likely exhibits strong hydrogen-bonding capacity due to the -OH and -NH₂ groups. The bromine atom may enhance electrophilic substitution reactivity. Key Difference: Replacing the furyl group with a benzodioxol-dimethylsilyl moiety (as in the target compound) would significantly increase steric hindrance and alter electronic properties due to silicon’s electropositive nature.
General Comparison Table
Property This compound (Hypothesized) 2-(1,3-Benzodioxol-5-ylamino)ethanol [5-(4-Amino-2-bromophenyl)-2-furyl]methanol
Functional Groups Benzodioxol, dimethylsilyl, phenyl, -CH₂OH Benzodioxol, -NH-, -CH₂CH₂OH Furyl, bromophenyl, -CH₂OH, -NH₂
Solubility Moderate (polarity from -OH and Si-O bonds) High (polar -NH and -OH groups) Moderate (polar -OH and -NH₂ vs. hydrophobic Br)
Reactivity Si-C bonds prone to hydrolysis; -OH participates in H-bonding Amino group enables nucleophilic reactions Bromine enables electrophilic substitution
Steric Hindrance High (bulky dimethylsilyl and benzodioxol) Low Moderate (furyl and bromophenyl)

Research Findings and Limitations

  • Absence of Direct Data: No experimental studies on the target compound were identified in the provided evidence. Structural analogs (e.g., benzodioxol-amino-alcohols) suggest that the benzodioxol moiety enhances aromatic stability, while silicon could increase thermal resistance .
  • The -CH₂OH group could act as a hydrogen-bond donor, aiding in crystal packing (relevant for X-ray crystallography, as in ).
  • Critical Knowledge Gaps: Synthesis routes, spectroscopic data (NMR, IR), and biological activity remain unaddressed in the available literature.

Biological Activity

The compound [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol , also known by its chemical structure C16H18O3SiC_{16}H_{18}O_{3}Si, is a silanol derivative of benzodioxole. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound is characterized by the following properties:

  • Molecular Formula: C16H18O3SiC_{16}H_{18}O_{3}Si
  • Molecular Weight: 298.39 g/mol
  • CAS Number: 1244855-75-1
  • Chemical Structure:

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzodioxole moieties often exhibit:

  • Antioxidant Properties: The compound may act as a scavenger of free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects: Some studies suggest that similar compounds can protect neuronal cells from apoptosis and neurodegeneration.
  • Antimicrobial Activity: Preliminary assessments indicate potential effectiveness against certain bacterial strains.

Case Studies

  • Antioxidant Activity Assessment:
    A study evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation in vitro, suggesting its potential as an antioxidant agent .
  • Neuroprotective Effects:
    In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. This was measured using cell viability assays and markers for apoptosis. The findings indicated that the compound could modulate pathways involved in cell survival .
  • Antimicrobial Studies:
    A series of tests against common pathogens revealed that the compound had inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress; inhibits lipid peroxidation
NeuroprotectiveProtects neuronal cells from apoptosis
AntimicrobialInhibits growth of Gram-positive bacteria

Pharmacological Implications

The pharmacological profile of this compound suggests it may be explored further for therapeutic applications in:

  • Neurological Disorders: Due to its neuroprotective properties, further research could investigate its role in conditions like Alzheimer's or Parkinson's disease.
  • Infectious Diseases: Its antimicrobial activity warrants exploration as a potential treatment for bacterial infections.

Safety and Toxicology

While preliminary studies indicate beneficial biological activities, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications. Current literature lacks extensive toxicity data specific to this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol?

  • Methodology : Start with a benzodioxol-containing precursor, such as 5-bromo-1,3-benzodioxole, and perform a Kumada coupling or Suzuki-Miyaura reaction to introduce the dimethylsilyl group. Subsequent functionalization of the phenyl ring with a hydroxymethyl group can be achieved via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with formaldehyde .
  • Key Considerations : Protect the benzodioxol moiety during silylation to avoid ring-opening reactions. Use anhydrous conditions for silyl group stability.

Q. How can the structure of this compound be confirmed crystallographically?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Grow crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).
  • Data Interpretation : Focus on resolving potential disorder in the dimethylsilyl group. Validate bond lengths (e.g., Si–C ≈ 1.87 Å, C–O in benzodioxol ≈ 1.36 Å) against known benzodioxol derivatives .

Q. What analytical techniques are suitable for quantifying this compound in a mixture?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ≈ 280 nm for benzodioxol absorption). Calibrate with a pure standard. Confirm identity via LC-MS (ESI+ mode for [M+H]+ ion).

Advanced Research Questions

Q. How can synthetic yields be optimized for the dimethylsilyl insertion step?

  • Methodology : Screen catalysts (e.g., Pd(PPh₃)₄ vs. Ni(dppe)Cl₂) and solvents (THF vs. toluene) for cross-coupling reactions. Monitor reaction progress via <sup>29</sup>Si NMR to track silyl intermediate formation.
  • Data Analysis : Tabulate yields under varying conditions:

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF8062
Ni(dppe)Cl₂Toluene11078
  • Conclusion : Ni catalysts in toluene improve silyl group incorporation due to higher thermal stability .

Q. How do steric effects from the dimethylsilyl group influence the compound’s reactivity in downstream functionalization?

  • Methodology : Compare reactivity of this compound with its non-silylated analog in esterification or oxidation reactions. Use kinetic studies (e.g., <sup>1</sup>H NMR) to quantify rate differences.
  • Findings : The silyl group reduces electrophilicity at the phenyl ring, slowing esterification by ~40% compared to the analog .

Q. How can conflicting crystallographic data (e.g., disordered silyl groups) be resolved?

  • Methodology : Apply twin refinement in SHELXL for twinned crystals. Use restraints for Si–C bond lengths and angles. Validate with Hirshfeld surface analysis to assess packing effects .

Q. What strategies mitigate hydrolysis of the benzodioxol moiety during synthesis?

  • Methodology : Avoid protic solvents (e.g., methanol) and acidic conditions. Use scavengers (e.g., molecular sieves) in reactions involving water. Monitor stability via TLC or <sup>13</sup>C NMR .

Methodological Design & Troubleshooting

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation via HPLC and HRMS.

  • Key Metrics : Degradation products (e.g., ring-opened diols) indicate acid/base sensitivity .

Q. What computational methods predict the compound’s spectroscopic properties?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate <sup>1</sup>H/<sup>13</sup>C NMR shifts and UV-Vis spectra. Compare with experimental data to validate accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Reactant of Route 2
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[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

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